Superior Inhibition of 17,20-Lyase vs. 17α-Hydroxylase: A Quantified Selectivity Profile for 1-(4-Bromobenzyl)-1H-imidazole
For the structurally related positional isomer 1-(4-bromobenzyl)-1H-imidazole (CAS 72459-46-2), a direct head-to-head comparison of its inhibition of two activities of the same enzyme complex, CYP17A1 (17α-hydroxylase and 17,20-lyase), reveals a strong preference. This data provides a class-level inference for the biological potential of benzyl-substituted bromoimidazoles [1] [2]. The compound inhibits the 17,20-lyase activity with an IC50 that is approximately 6-fold more potent than its inhibition of the 17α-hydroxylase activity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 (17,20-lyase): 2.8 µM; IC50 (17α-hydroxylase): 16.5 µM |
| Comparator Or Baseline | N/A (Comparison is between two activities of the same enzyme complex) |
| Quantified Difference | The 17,20-lyase inhibition is 5.9 times more potent than 17α-hydroxylase inhibition. |
| Conditions | In vitro assay using rat microsomal enzyme preparation (Rattus norvegicus). |
Why This Matters
This demonstrates a quantifiable selectivity profile, making this compound class a more valuable tool than non-selective alternatives for dissecting the dual roles of CYP17A1 in steroidogenesis.
- [1] Patel, C.H.; Dhanani, S.; Owen, C.P.; Ahmed, S. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). Bioorg. Med. Chem. Lett. 2006, 16, 4752-4756. View Source
- [2] BRENDA Enzyme Database. Ligand: 1-(4-bromobenzyl)-1H-imidazole. IC50 Summary. View Source
